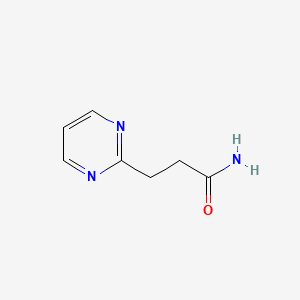

2-Pyrimidinepropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6(11)2-3-7-9-4-1-5-10-7/h1,4-5H,2-3H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAUGESKXZRDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313793 | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857412-35-2 | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857412-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrimidinepropanamide and Its Structural Analogs

Direct Synthetic Routes to 2-Pyrimidinepropanamide

The direct synthesis of this compound primarily involves the formation of an amide bond from a suitable carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, with numerous reliable methods available to effect this conversion.

Amidation Reactions for the Propanamide Moiety

The conversion of a carboxylic acid to an amide is a common yet crucial transformation in organic synthesis. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Consequently, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

One of the most traditional methods involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with an amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk

In recent decades, a wide array of "coupling reagents," many developed for peptide synthesis, have become the preferred method for amide bond formation due to their milder reaction conditions and higher yields. bachem.com These reagents activate the carboxylic acid in situ, generating a highly reactive intermediate that is then susceptible to aminolysis. Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com This intermediate is then readily attacked by an amine to form the amide bond. EDC is particularly useful due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. bachem.com

Phosphonium and Aminium/Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling reagents. sigmaaldrich.com They generate activated esters, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which enhance reaction rates and suppress side reactions such as racemization. sigmaaldrich.com

The general mechanism for these coupling agents involves the formation of an activated ester intermediate, which is then displaced by the amine to furnish the desired amide.

Specific Precursor-Based Synthesis: Derivatization of 3-Pyrimidin-2-yl-propionic Acid

The most direct synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 3-pyrimidin-2-yl-propionic acid. This precursor serves as the foundational structure, containing both the pyrimidine (B1678525) core and the propionic acid side chain.

The synthesis would commence with 3-pyrimidin-2-yl-propionic acid, which is a known synthetic intermediate. To form this compound, this carboxylic acid would be reacted with a source of ammonia (B1221849). Given the challenges of using ammonia directly in some coupling reactions, an ammonium salt such as ammonium chloride, in the presence of a suitable base, is often employed.

A typical laboratory-scale synthesis using a modern coupling reagent would proceed as follows: 3-pyrimidin-2-yl-propionic acid would be dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling reagent, for example, HATU, along with a non-nucleophilic base like diisopropylethylamine (DIPEA), would be added to the solution. This mixture would be stirred for a short period to allow for the formation of the activated ester intermediate. Subsequently, a source of the amine, such as ammonium chloride, would be introduced, and the reaction would be stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product, this compound, would then be isolated and purified using standard techniques like extraction and chromatography.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Acronym | Class | Byproduct Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU), poorly soluble in most organic solvents. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Carbodiimide | Water-soluble urea, facilitating easier purification. bachem.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Water-soluble tetramethylurea. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Water-soluble. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Water-soluble. |

General Synthetic Approaches for Pyrimidine Core Structures Relevant to this compound

The construction of the pyrimidine ring itself is a well-established field of heterocyclic chemistry. A variety of methods exist to synthesize substituted pyrimidines, which can then be further elaborated to produce compounds like this compound.

Cyclocondensation Reactions in Pyrimidine Formation

The most common and classical approach to pyrimidine synthesis is through the cyclocondensation of a compound containing an N-C-N fragment (like urea, thiourea, or an amidine) with a 1,3-dielectrophilic species. Typically, this involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine.

For the synthesis of a 2-substituted pyrimidine, such as the core of this compound, a common strategy would involve the condensation of a 1,3-dicarbonyl compound with an appropriate amidine. The specific substituents on the pyrimidine ring can be controlled by the choice of the starting materials. For instance, the reaction of malondialdehyde or a related β-dicarbonyl compound with an amidine can lead to the formation of the pyrimidine ring.

Multicomponent Reactions Applied to Pyrimidine Synthesis (e.g., Biginelli Condensation for Tetrahydropyrimidine (B8763341) Derivatives)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganicreactions.org

This acid-catalyzed reaction involves the cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. slideshare.net The mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. illinois.edu Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) product. While this reaction directly produces dihydropyrimidines, these can often be oxidized to the corresponding aromatic pyrimidines in a subsequent step, providing a versatile entry into this class of heterocycles.

Table 2: Key Features of the Biginelli Reaction

| Feature | Description |

|---|---|

| Reactants | An aldehyde, a β-ketoester, and urea or thiourea. wikipedia.org |

| Product | 3,4-dihydropyrimidin-2(1H)-one or -thione (DHPM). organicreactions.org |

| Catalyst | Typically a Brønsted or Lewis acid. |

| Advantages | One-pot synthesis, operational simplicity, and access to a diverse range of substituted pyrimidine precursors. |

Nucleophilic Aromatic Substitution (SNAr) Strategies in Pyrimidine Ring Functionalization

The pyrimidine ring is considered a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho or para to the ring nitrogens. bhu.ac.in

This reactivity is especially pronounced when a good leaving group, such as a halogen, is present at one of these positions. For instance, a chloropyrimidine can readily undergo substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. This SNAr strategy is a powerful tool for the functionalization of a pre-formed pyrimidine ring. In the context of synthesizing analogs of this compound, one could envision starting with a 2-chloropyrimidine (B141910) derivative and introducing the propanamide side chain or a precursor to it via a nucleophilic substitution reaction. The reactivity of halopyrimidines towards nucleophilic displacement makes SNAr a key strategy in the synthesis of a wide array of substituted pyrimidines. thieme-connect.com

Transition Metal-Catalyzed Coupling Reactions in Pyrimidine and Pyrimidine Derivative Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds essential for constructing and functionalizing heterocyclic systems like pyrimidine. nih.gov Recent advancements have highlighted the efficacy of catalysts based on palladium, copper, iridium, and other metals in creating diverse pyrimidine structures. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions that functionalize the pyrimidine core. Methods like the Suzuki, Heck, Sonogashira, and Hiyama couplings enable the introduction of aryl, vinyl, and alkynyl groups onto the pyrimidine ring. sioc-journal.cn For instance, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is highly effective for the regioselective synthesis of aminopyrimidines. thieme-connect.com This method allows for the clean amination at the C-4 position of dichloropyrimidines, a transformation that is often challenging to control under traditional SNAr conditions. thieme-connect.com Similarly, Hiyama cross-coupling reactions using organosilanes provide an efficient route for the C2-arylation of pyrimidine derivatives. semanticscholar.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for pyrimidine synthesis. They are particularly effective in multicomponent reactions and cyclization processes. mdpi.com For example, copper-catalyzed protocols have been developed for the synthesis of multisubstituted pyrimidines from amidines and alcohols, showcasing high atom efficiency and broad functional group tolerance. rsc.org Other innovative copper-mediated methods include the reaction between 2H-azirines and α-isocyanoacetates, which proceeds through a cycloaddition, ring expansion, and oxidative aromatization cascade to yield 4,5,6-trisubstituted pyrimidines. thieme-connect.com Copper catalysis is also employed in tandem Sonogashira coupling and aminocyclization reactions to create complex pyrimidine-fused skeletons. rsc.org

Iridium and Ruthenium-Catalyzed Reactions: Iridium and ruthenium catalysts have enabled novel and sustainable synthetic routes. Iridium-pincer complexes, for instance, catalyze the regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comnih.gov This process occurs through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Ruthenium complexes have also been used for similar acceptorless dehydrogenative coupling reactions.

The table below summarizes key transition metal-catalyzed reactions used in pyrimidine synthesis.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Palladium | Buchwald-Hartwig Amination | Dichloropyrimidines, Amines | High regioselectivity for C-4 amination. thieme-connect.com |

| Palladium | Hiyama Coupling | Pyrimidinyl tosylates, Organosilanes | Effective for C-2 arylation. semanticscholar.org |

| Copper | Multicomponent Reaction | Amidines, Alcohols | High atom efficiency and operational simplicity. rsc.org |

| Copper | Cycloaddition/Ring Expansion | 2H-Azirines, α-Isocyanoacetates | Access to 4,5,6-trisubstituted pyrimidines. thieme-connect.com |

| Iridium | Dehydrogenative Coupling | Amidines, Alcohols | Sustainable; produces H₂ and H₂O as byproducts. nih.gov |

Advanced Synthetic Techniques in this compound and Pyrimidine Chemistry

Beyond traditional methods, advanced techniques are being employed to enhance the efficiency, selectivity, and environmental friendliness of pyrimidine synthesis. These include microwave-assisted protocols and methods for controlling stereochemistry.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in medicinal and heterocyclic chemistry for its ability to dramatically reduce reaction times, increase product yields, and promote cleaner reactions. nih.govnih.gov This technology is particularly well-suited for multicomponent reactions (MCRs) used to build the pyrimidine scaffold. nih.govbeilstein-journals.org

The Biginelli reaction, a classic MCR for producing dihydropyrimidinones, is significantly enhanced by microwave irradiation. benthamdirect.com Conventional heating methods for this reaction often require long hours and produce moderate yields, whereas microwave-assisted protocols can be completed in minutes with excellent yields, often under solvent-free conditions. asianpubs.orgnih.gov For example, a solvent-free Biginelli condensation using a catalyst can be completed in a few minutes under microwave irradiation, compared to several hours with conventional heating. asianpubs.org This rapid and efficient heating avoids decomposition of materials and often simplifies product work-up. nih.gov

Microwave assistance has been successfully applied to a wide range of pyrimidine syntheses, including:

The synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines via cascade reactions. rsc.org

The creation of pyrazolo[3,4-d] thieme-connect.comnih.govasianpubs.orgtriazolo[1,5-a]pyrimidines through one-pot, catalyst-free cyclocondensations. ijsrst.com

The preparation of biologically active thiopyrimidines and thiazolo[5,4-d]pyrimidines. researchgate.net

The table below compares conventional and microwave-assisted methods for representative pyrimidine syntheses.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Biginelli Reaction | 8-10 hours (reflux) | 2-5 minutes | asianpubs.org |

| Pyrido[2,3-d]pyrimidine (B1209978) Synthesis | Not specified | 15-20 minutes | rsc.org |

| N-alkylated 2-pyridone Synthesis | 180 minutes | 15 minutes | nih.gov |

| 2-Amino-4-arylpyrimidine Synthesis | 10 hours | 10 minutes | mdpi.com |

Stereoselective Synthesis Considerations for Pyrimidine-Substituted Propanamides

The synthesis of chiral molecules, where specific three-dimensional arrangements of atoms are required, is a significant challenge in pharmaceutical chemistry. For compounds like this compound and its analogs, the propanamide side chain can contain one or more chiral centers. Controlling the stereochemistry of these centers is crucial, as different stereoisomers can have vastly different biological activities.

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. While direct stereoselective synthesis of this compound is not widely documented, principles can be drawn from related asymmetric syntheses of chiral pyrimidine derivatives.

Key strategies include:

Catalytic Asymmetric Reactions: This involves using a chiral catalyst to direct the formation of a specific stereoisomer. For example, rhodium-catalyzed asymmetric allylation of pyrimidines has been used to synthesize chiral acyclic nucleoside analogs with high enantioselectivity (up to 99% ee). nih.govresearchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation and allylic etherification have been developed to produce chiral pyrimidine-containing scaffolds with excellent enantiomeric excess. acs.orgacs.orgnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide a stereoselective reaction, after which it is removed.

Substrate-Controlled Synthesis: In this approach, an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions.

A notable example in the synthesis of chiral pyrimidine-substituted molecules is the highly enantioselective cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides. This reaction produces chiral pyrimidine-substituted cyclopropanes in high yields (up to 97%) and with outstanding enantiomeric excess (up to 99% ee). rsc.org These chiral building blocks can then be converted into more complex molecules, such as nucleoside analogs, demonstrating a viable pathway for introducing stereocenters adjacent to a pyrimidine ring. rsc.org The catalytic enantioselective synthesis of 3-aryl-substituted pyrrolopyrimidines has also been achieved through kinetic resolution, providing access to diverse chiral kinase inhibitors. nih.gov

These examples underscore the potential for developing highly stereoselective routes to pyrimidine-substituted propanamides, likely involving asymmetric catalysis to control the stereochemistry of the propanamide side chain during its formation or attachment to the pyrimidine core.

Chemical Reactivity and Transformation Mechanisms of 2 Pyrimidinepropanamide

Reactivity of the Pyrimidine (B1678525) Ring System in 2-Pyrimidinepropanamide

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This inherent electron deficiency significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic reactions. wikipedia.org The 2-propanamide substituent, being an alkyl group, exerts a mild electron-donating effect on the ring, which can modulate its inherent reactivity.

Electrophilic Substitution Reactions on the Pyrimidine Moiety

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is considerably more difficult compared to benzene (B151609) or other electron-rich aromatic systems. wikipedia.orgbhu.ac.in The two nitrogen atoms withdraw electron density from the ring carbons, deactivating them towards attack by electrophiles. However, electrophilic substitution is not impossible and, when it occurs, it is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.net

The presence of activating groups, such as the alkyl propanamide side chain at the C-2 position, can help to increase the electron density of the ring, thereby facilitating electrophilic attack at the C-5 position. slideshare.netresearchgate.net While specific studies on this compound are limited, analogous reactions with substituted pyrimidines suggest that reactions like nitration and halogenation could proceed under forceful conditions. wikipedia.org

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagents | Probable Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-pyrimidinepropanamide | C-5 |

| Halogenation | X₂ (e.g., Br₂) | 5-Halo-2-pyrimidinepropanamide | C-5 |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid | C-5 |

Note: These reactions are predicted based on the general reactivity of activated pyrimidine rings and may require harsh reaction conditions.

Nucleophilic Addition and Substitution Reactions Involving the Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it a prime target for nucleophilic attack. wikipedia.org The C-2, C-4, and C-6 positions are particularly electron-poor and thus are the most susceptible sites for nucleophilic substitution. bhu.ac.inslideshare.net In this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would be favored at the C-4 and C-6 positions.

Direct nucleophilic substitution on an unsubstituted pyrimidine ring is rare. More commonly, these reactions proceed via the displacement of a good leaving group, such as a halide, that has been previously introduced onto the ring. bhu.ac.in For instance, if this compound were to be halogenated at the C-4 and C-6 positions, these halogens could be readily displaced by a variety of nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions on a Halogenated this compound Derivative

| Starting Material | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 4,6-Dichloro-2-pyrimidinepropanamide | NH₃ (Ammonia) | 4,6-Diamino-2-pyrimidinepropanamide |

| 4,6-Dichloro-2-pyrimidinepropanamide | RO⁻ (Alkoxide) | 4,6-Dialkoxy-2-pyrimidinepropanamide |

| 4,6-Dichloro-2-pyrimidinepropanamide | RSH (Thiol) | 4,6-Bis(alkylthio)-2-pyrimidinepropanamide |

Oxidation and Reduction Pathways of the Pyrimidine Heterocycle

The pyrimidine ring can undergo both oxidation and reduction reactions, although it is relatively stable.

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized by peracids to form N-oxides. wikipedia.org In this compound, mono-N-oxidation would be the expected outcome. Additionally, alkyl substituents on a pyrimidine ring can be oxidized to carboxylic acids under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄). researchgate.net However, this would likely also affect the amide group. One-electron oxidation processes can also generate pyrimidine radical cations, which can then react with water. nih.gov

Reduction: The pyrimidine ring is more easily reduced than pyridine (B92270) due to its lower aromaticity. researchgate.net Catalytic hydrogenation can reduce the pyrimidine ring to a tetrahydropyrimidine (B8763341) derivative. wikipedia.org Chemical reduction, for instance with sodium borohydride, can also yield tetrahydropyrimidine products. researchgate.net

Table 3: Oxidation and Reduction of the Pyrimidine Ring in this compound

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |

| Reduction | H₂/Catalyst (e.g., Pt) | 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)propanamide |

Reactivity of the Amide Functional Group in this compound

The propanamide side chain offers a different set of reactive possibilities, centered on the chemistry of the amide functional group. Amides are notably stable functional groups but can be transformed under specific conditions. libretexts.org

Hydrolysis Mechanisms of the Propanamide Linkage

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine/ammonia (B1221849), typically requires heating in the presence of a strong acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The subsequent steps involve proton transfers and the elimination of ammonia (which is protonated to the ammonium (B1175870) ion under the acidic conditions) to yield the carboxylic acid. masterorganicchemistry.com The hydrolysis of this compound in aqueous acid would produce 2-pyrimidinepropanoic acid and ammonium ions. libretexts.orgchemguide.co.uk

Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the amide anion (⁻NH₂), which is a very strong base and immediately deprotonates the newly formed carboxylic acid. chemguide.co.uk This final acid-base step drives the reaction to completion. The products of the basic hydrolysis of this compound are the carboxylate salt (e.g., sodium 2-pyrimidinepropanoate) and ammonia gas. chemguide.co.uk

Derivatization Reactions of the Amide Moiety (e.g., Reductions, Hofmann Rearrangement)

Reduction: Primary amides can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). The reduction of this compound would yield 3-(pyrimidin-2-yl)propan-1-amine.

Hofmann Rearrangement: The Hofmann rearrangement is a characteristic reaction of primary amides that converts them into primary amines containing one fewer carbon atom. wikipedia.org The reaction is carried out with bromine or chlorine in a strong aqueous base like sodium hydroxide. wikipedia.org The mechanism involves the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate. chemistrysteps.com This intermediate is subsequently hydrolyzed in the aqueous base to the final amine product, with the loss of the original carbonyl carbon as carbon dioxide. wikipedia.org For this compound, the Hofmann rearrangement would result in the formation of 2-(pyrimidin-2-yl)ethanamine.

Table 4: Derivatization Reactions of the Amide Group in this compound

| Reaction | Reagents | Product | Key Transformation |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O | 3-(Pyrimidin-2-yl)propan-1-amine | -CONH₂ → -CH₂NH₂ |

Mechanistic Studies of this compound Transformations

Mechanistic studies, both experimental and computational, provide fundamental insights into the reaction pathways available to this compound. Understanding these mechanisms is crucial for predicting reaction outcomes, designing synthetic routes, and controlling product distributions. The electron-withdrawing nature of the pyrimidine ring plays a pivotal role in the reactivity of the adjacent propanamide side chain.

SN2 and E2 Reaction Mechanisms in Related Pyrimidine Derivatization

While specific kinetic and mechanistic data for SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions on the propanamide side chain of this compound are not extensively documented, the principles of these reactions can be applied to understand its potential reactivity. The pyrimidine ring's electronic properties are expected to exert a significant influence on these pathways.

The 2-pyrimidinyl group is strongly electron-withdrawing due to the presence of two electronegative nitrogen atoms. This inductive effect can influence reactions at the α- and β-carbons of the propanamide side chain.

SN2 Reaction Mechanisms:

An SN2 reaction involves the backside attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step. For a reaction to occur on the propanamide side chain of this compound, a suitable leaving group would need to be present, for instance, by modifying the amide or the alkyl chain.

The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. In the case of a hypothetical derivative of this compound with a leaving group at the α-carbon, the pyrimidine ring itself would present some steric bulk, potentially slowing the reaction compared to a less hindered substrate. However, the electron-withdrawing nature of the pyrimidine ring would also stabilize the transition state of an SN2 reaction at the α-carbon by delocalizing the developing negative charge. This electronic stabilization could counteract the steric hindrance, making SN2 reactions at this position plausible.

Neighboring Group Participation:

The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, could potentially participate in intramolecular reactions. If a suitable leaving group were present on the propanamide side chain, particularly at the β-position, one of the ring nitrogens could act as an internal nucleophile, displacing the leaving group to form a cyclic intermediate. This phenomenon, known as neighboring group participation (NGP), can significantly accelerate the rate of substitution and often leads to retention of stereochemistry. wikipedia.orgdalalinstitute.com

E2 Reaction Mechanisms:

The E2 reaction is a concerted process in which a base removes a proton from a carbon adjacent to a carbon bearing a leaving group, leading to the formation of a double bond. The electron-withdrawing effect of the 2-pyrimidinyl group would increase the acidity of the protons on the α-carbon of the propanamide side chain, making them more susceptible to abstraction by a base.

For an E2 reaction to occur, a leaving group would need to be present on the β-carbon of the propanamide chain. The increased acidity of the α-protons would likely facilitate the E2 pathway. The stereochemical outcome of the E2 reaction is dictated by the anti-periplanar arrangement of the abstracted proton and the leaving group.

| Reaction Type | Key Features on Propanamide Side Chain | Influence of 2-Pyrimidinyl Group |

| SN2 | Requires a good leaving group on the alkyl chain. | Electron-withdrawing effect stabilizes the transition state; steric hindrance may decrease the reaction rate. |

| E2 | Requires a good leaving group on the alkyl chain and a base. | Electron-withdrawing effect increases the acidity of α-protons, favoring elimination. |

| NGP | Requires a leaving group on the side chain, typically at the β-position. | Ring nitrogen could act as an internal nucleophile, potentially accelerating the reaction. |

Radical Reactions and Their Potential Pathways

Radical reactions involving pyrimidine derivatives can be initiated by various means, including radiation or chemical initiators. These reactions typically involve the formation of highly reactive radical intermediates that can undergo further transformations.

Hydrogen Abstraction:

One of the most common radical reactions is the abstraction of a hydrogen atom. In the context of this compound, a radical species could abstract a hydrogen atom from the propanamide side chain. The stability of the resulting carbon-centered radical would determine the most likely site of abstraction.

The 2-pyrimidinyl group, being electron-withdrawing, can influence the stability of radicals on the adjacent alkyl chain. Theoretical studies on related nitrogen heterocycles have shown that the position alpha to the ring is often a favorable site for hydrogen abstraction due to the ability of the ring to stabilize the resulting radical through resonance and inductive effects. Therefore, it is plausible that the α-carbon of the propanamide side chain would be a primary target for hydrogen abstraction.

The bond dissociation energy (BDE) of the C-H bonds on the propanamide chain is a key factor. The electron-withdrawing nature of the pyrimidine ring is expected to lower the BDE of the α-C-H bonds, making them more susceptible to cleavage.

Potential Radical Transformation Pathways:

Once a radical is formed on the propanamide side chain, it can undergo several potential reactions:

Coupling: The radical could couple with another radical species in the reaction mixture.

Oxidation: In the presence of an oxidizing agent, the radical could be oxidized to a carbocation.

Rearrangement: While less common for simple alkyl radicals, rearrangement to a more stable radical is a possibility.

Computational studies on hydrogen abstraction from primary amines by radicals have shown that the site adjacent to the nitrogen-containing functional group is often the most reactive. rsc.org By analogy, the α-position of the propanamide side chain, being adjacent to both the pyrimidine ring and the amide group, would be a highly activated site for radical reactions.

| Radical Reaction | Description | Relevance to this compound |

| Initiation | Formation of a radical species. | Can be induced by radiation or chemical initiators. |

| Hydrogen Abstraction | A radical removes a hydrogen atom from the propanamide side chain. | The α-position is a likely site due to the stabilizing effect of the pyrimidine ring. |

| Propagation | The newly formed radical reacts further, creating a new radical. | Could involve reactions like addition to another molecule or fragmentation. |

| Termination | Two radicals combine to form a stable, non-radical product. | Results in the formation of coupled products. |

Advanced Analytical Research Methods for 2 Pyrimidinepropanamide Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating 2-Pyrimidinepropanamide from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the specific analytical goal, such as determining purity, quantifying the amount present, or simply monitoring the progress of a chemical reaction. umass.edu

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and performing precise quantitative analysis. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a polar molecule like this compound, a reverse-phase HPLC method is typically employed.

In a common setup, a C18 column (a nonpolar stationary phase) is used with a polar mobile phase, often a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine (B1678525) ring possesses a chromophore that absorbs UV light. nih.gov The wavelength for detection would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. libretexts.orglumenlearning.com Purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the amide group into a more volatile and thermally stable derivative, such as a silyl (B83357) derivative (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. youtube.com Mass Spectrometry (MS) is a common detection system used with GC (GC-MS), providing both quantitative data and mass information that aids in structural confirmation. nih.govnih.gov Other detectors like the Flame Ionization Detector (FID) can also be used for quantification.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical synthesis. umass.edulibretexts.orgorgchemboulder.com A small aliquot of the reaction mixture is spotted onto a TLC plate—a sheet of plastic or glass coated with a thin layer of an adsorbent like silica (B1680970) gel. orgchemboulder.com

The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). youtube.com As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umass.edu By spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane), one can visualize the consumption of the reactant and the formation of the product. libretexts.orgrochester.edu Visualization is typically achieved under UV light, where the pyrimidine ring will appear as a dark spot, or by staining. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. libretexts.org

Spectroscopic Characterization for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with a molecule to provide detailed information about its structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the electronic environment of the protons. The integration of the peak area reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) provides information about the number of neighboring protons. hmdb.canih.govdocbrown.info For this compound, one would expect to see signals corresponding to the protons on the pyrimidine ring and distinct signals for the two methylene (B1212753) (-CH₂-) groups and the amide (-NH₂) protons of the propanamide side chain. msu.edu

¹³C NMR: A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom gives rise to a separate signal. ksu.edu.sachemguide.co.uk The chemical shift of these signals helps to identify the type of carbon (e.g., aromatic, aliphatic, carbonyl). For this compound, distinct signals would be expected for the carbons of the pyrimidine ring, the two methylene carbons, and the carbonyl carbon of the amide group. hmdb.cachemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrimidine C4-H, C6-H | ~8.7 (doublet) | ~157 |

| Pyrimidine C5-H | ~7.3 (triplet) | ~120 |

| Pyrimidine C2 | - | ~165 |

| -CH₂- (adjacent to ring) | ~3.2 (triplet) | ~35 |

| -CH₂- (adjacent to C=O) | ~2.6 (triplet) | ~31 |

| C=O (Amide) | - | ~174 |

| -NH₂ | ~7.0 (broad singlet) | - |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). youtube.com The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups present in the molecule. masterorganicchemistry.comlibretexts.org For this compound, key characteristic peaks would include N-H stretching vibrations from the primary amide, a strong C=O (carbonyl) stretching band (Amide I band), and N-H bending (Amide II band). docbrown.infonih.govmdpi.com Vibrations from the pyrimidine ring (C=C and C=N stretching) would also be present.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Primary Amide | N-H Stretch | 3350 - 3180 (two bands) |

| Carbonyl (Amide I) | C=O Stretch | ~1650 (strong) |

| Amide II | N-H Bend | ~1620 |

| Alkane | C-H Stretch | 2960 - 2850 |

| Aromatic Ring | C=C, C=N Stretch | 1580 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). msu.eduyoutube.compressbooks.pub This technique is particularly useful for compounds containing conjugated π-systems, such as the pyrimidine ring in this compound. utoronto.ca The spectrum typically shows broad absorption bands, with the wavelength of maximum absorbance (λmax) being a key characteristic. This property is often exploited for quantitative analysis using the Beer-Lambert Law, where absorbance is directly proportional to the concentration of the compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

The coupling of chromatographic separation techniques with mass spectrometry enhances the analytical capabilities for complex mixtures and pure compounds alike.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound is first separated on a chromatographic column, allowing for the removal of impurities and the isolation of the analyte of interest. The eluent from the liquid chromatograph is then introduced into the ion source of the mass spectrometer, where molecules are ionized before mass analysis. The resulting mass spectrum provides the molecular weight of this compound and, under certain conditions, characteristic fragment ions that offer clues to its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, is employed for volatile and thermally stable compounds. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability, making it amenable to GC-MS analysis. In this technique, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated components then enter the mass spectrometer for ionization and detection. The resulting mass spectrum reveals the molecular ion peak, confirming the molecular weight, and a unique fragmentation pattern that serves as a molecular fingerprint.

A hypothetical fragmentation of this compound in an electron ionization (EI) source, commonly used in GC-MS, could proceed through various pathways. The molecular ion would be formed by the loss of an electron. Subsequent fragmentation could involve cleavage of the amide bond, loss of the propanamide side chain, or fragmentation of the pyrimidine ring itself. The relative abundance of these fragment ions provides structural information.

| Technique | Application for this compound | Information Obtained |

| LC-MS | Analysis of the compound in its native state, suitable for complex matrices. | Molecular Weight, Retention Time, Preliminary Fragmentation Data. |

| GC-MS | Analysis of the compound, potentially after derivatization to enhance volatility. | Molecular Weight, Fragmentation Pattern (Molecular Fingerprint). |

Tandem mass spectrometry, or MS/MS, is a multi-step process that provides a higher degree of structural detail and analytical specificity. In an MS/MS experiment, a specific ion (a precursor ion), such as the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision with an inert gas in a collision cell. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer.

This technique is exceptionally powerful for confirming the structure of a compound. The fragmentation pathways observed in MS/MS are highly specific to the molecular structure and can be used to distinguish between isomers. Furthermore, MS/MS enhances the signal-to-noise ratio, making it an invaluable tool for the detection and quantification of trace amounts of this compound in complex samples. The specific transitions from a precursor ion to its characteristic product ions can be monitored in what is known as multiple reaction monitoring (MRM), a highly sensitive and selective quantitative technique.

| MS/MS Application | Description | Advantage for this compound Analysis |

| Structural Confirmation | A precursor ion of this compound is isolated and fragmented to produce a unique product ion spectrum. | Provides unambiguous confirmation of the molecular structure by detailing connectivity of atoms. |

| Trace Analysis (MRM) | Specific precursor-to-product ion transitions are monitored. | Enables highly sensitive and selective quantification of this compound in complex biological or environmental samples. |

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. This capability is crucial for the definitive identification of unknown compounds or for confirming the identity of synthesized molecules. When combined with tandem mass spectrometry (HRMS/MS), it provides high-resolution data for both the precursor and product ions, enabling the confident assignment of elemental compositions to the fragments and facilitating a more detailed structural elucidation.

| HRMS Feature | Benefit for this compound Characterization |

| High Mass Accuracy | Allows for the unambiguous determination of the elemental formula. |

| High Resolving Power | Separates ions of very similar mass-to-charge ratios, reducing interferences. |

Sample Preparation Strategies for Research Applications (e.g., Extraction and Clean-up)

The quality of analytical data is heavily dependent on the quality of the sample preparation. The primary goals of sample preparation are to extract the analyte of interest from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For the analysis of this compound from various matrices, such as biological fluids, environmental samples, or reaction mixtures, a multi-step sample preparation protocol is often required.

Extraction is the initial step to isolate this compound from the sample matrix. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. The choice of solvents is critical and depends on the polarity of this compound and the nature of the sample matrix.

Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. SPE offers a high degree of selectivity and can be automated for high-throughput applications. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is tailored to the physicochemical properties of this compound.

Clean-up is a subsequent step to remove any remaining impurities that might interfere with the analysis. This can be achieved through techniques such as:

Filtration: To remove particulate matter.

Precipitation: To remove proteins or other high-molecular-weight interferences from biological samples.

The selection of the appropriate sample preparation strategy is crucial for achieving accurate and reliable results in the characterization of this compound.

| Sample Preparation Step | Technique Example | Purpose for this compound Analysis |

| Extraction | Solid-Phase Extraction (SPE) | To isolate this compound from a complex matrix and concentrate it. |

| Clean-up | Protein Precipitation | To remove proteins from biological samples that could interfere with LC-MS analysis. |

Computational Chemistry and Molecular Modeling Studies of 2 Pyrimidinepropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, ranging from highly accurate ab initio techniques to more computationally efficient semi-empirical approaches, provide a static, gas-phase view of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. tandfonline.comijcce.ac.iracs.org For 2-Pyrimidinepropanamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic structure and predict its stability and reactivity. ijcce.ac.irresearchgate.net

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijcce.ac.ir These frontier orbitals also map the regions of a molecule most likely to be involved in chemical reactions, with HOMO indicating sites for electrophilic attack and LUMO for nucleophilic attack.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. dergipark.org.tr For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the amide group are expected to be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atoms of the amide and alkyl chain would show positive potential. dergipark.org.tr Such information is crucial for predicting non-covalent interactions and potential binding sites in a biological target.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar pyrimidine derivatives.

The conformational landscape of this compound is of significant interest due to the flexible propanamide side chain attached to the rigid pyrimidine ring. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods can be employed for conformational analysis. researchgate.net These methods are used to calculate the potential energy surface by systematically rotating the rotatable bonds in the side chain.

Studies on related nucleobases have shown that the pyrimidine ring itself possesses high conformational flexibility, capable of adopting non-planar structures with a relatively low energy penalty. researchgate.net For this compound, the key dihedral angles to investigate would be those around the C-C and C-N bonds of the propanamide linker. The analysis would identify low-energy conformers, which represent the most probable shapes the molecule will adopt. Understanding these preferred conformations is essential, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. In nucleosides, for example, steric hindrance often restricts pyrimidines to an anti-conformation. quora.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space and intermolecular interactions of this compound in a more realistic, solvated environment. mdpi.comresearchgate.netnih.gov

MD simulations are particularly well-suited to study the flexibility of the propanamide side chain of this compound. mdpi.com By simulating the molecule in a solvent box (typically water) over nanoseconds or even microseconds, researchers can observe how the molecule folds and changes its shape. youtube.com Analysis of the simulation trajectory can reveal the most populated conformational states and the energy barriers between them. This dynamic understanding complements the static picture from quantum calculations and is crucial for predicting how the molecule might adapt its shape upon binding to a receptor.

In a condensed phase, such as a solution or a crystal, the interactions between molecules are as important as the properties of the isolated molecule. MD simulations can model these intermolecular interactions, such as hydrogen bonding and π-π stacking. For this compound, the amide group is a potent hydrogen bond donor and acceptor, and the electron-rich pyrimidine ring can participate in stacking interactions with other aromatic systems. mdpi.com Simulating a system with multiple this compound molecules can predict how they might aggregate in solution or pack in a solid state, which is vital information for formulation and material design.

Structure-Based and Ligand-Based Drug Design Approaches

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. mdpi.comnih.govgsconlinepress.commdpi.com Computational modeling plays a central role in designing new pyrimidine-based therapeutic agents.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. nih.govresearchgate.net Molecular docking, a key SBDD technique, can be used to predict the binding mode and affinity of this compound or its derivatives within the active site of a protein. researchgate.netekb.egnih.gov For instance, if targeting a kinase, the pyrimidine ring could act as a hinge-binder, forming hydrogen bonds with the protein backbone, a common binding motif for pyrimidine-based kinase inhibitors. mdpi.com The insights from docking can guide the design of new derivatives with improved potency and selectivity. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown. acs.org LBDD methods use the information from a set of known active molecules to build a model that predicts the activity of new compounds. A pharmacophore model, for example, defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The computationally determined low-energy conformations and electronic properties of this compound would be critical for developing such a model and for designing new molecules that fit the pharmacophore.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to find novel molecules with potential activity.

For pyrimidine derivatives, pharmacophore models have been successfully developed to elucidate the key features required for various biological activities. For instance, a study on pyrimidine analogs as potential calcium channel blockers identified hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups as critical features for activity. koreascience.kr Similarly, a pharmacophore hypothesis (DHHRR_1) for pyrimidine derivatives acting as DNA inhibitors was found to have a high survival score of 5.4408, indicating its robustness. benthamdirect.com

The typical process involves:

Selection of a training set: A group of molecules with known biological activities against a target is selected.

Conformational analysis: The possible 3D conformations of these molecules are generated.

Pharmacophore hypothesis generation: The conformations of the most active molecules are aligned to identify common chemical features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

Validation: The generated model is validated by its ability to distinguish active from inactive molecules in a known dataset.

Once a validated pharmacophore model is established, it is used as a filter to screen large databases of chemical compounds. This virtual screening process can efficiently identify a smaller, more manageable number of candidate molecules that possess the desired pharmacophoric features and are therefore more likely to be active. For example, a structure-based pharmacophore model was used for the virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database to design novel inhibitors of human thymidylate synthase. nih.gov This approach significantly narrows the field of potential drug candidates, saving time and resources in the drug discovery pipeline.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the structural basis of protein-ligand interactions and is widely applied to pyrimidine derivatives to elucidate their mechanism of action at a molecular level.

Docking studies on various pyrimidine analogs have revealed key interactions that govern their binding affinity and selectivity for different protein targets. For example, docking of pyrimidine derivatives into the active site of dihydrofolate reductase (DHFR) showed important interactions with the enzyme's active cavities. nih.gov In another study, pyrimidine derivatives were docked against the Bcl-2 protein, a key regulator of apoptosis, revealing that both hydrophobic and polar interactions with residues such as SER 60, ARG 129, and GLN 118 are essential for binding. mdpi.com

The insights gained from these studies are critical for structure-based drug design. By identifying the key amino acid residues and the types of interactions involved (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions), chemists can rationally design modifications to the ligand to enhance its binding affinity and specificity. For instance, docking of certain pyrimidine derivatives into the cyclin-dependent kinase 8 (CDK8) protein binding pocket helped identify compounds with good binding energy as potential anticancer agents. nih.gov The binding energies and interacting residues for several pyrimidine derivatives with their respective protein targets are summarized in the table below.

| Pyrimidine Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Anilinopyrimidine Analogs | EGFR T790M | - | Met793, Asp855 | scilit.com |

| Substituted Pyrimidines | Bcl-2 Protein | -7.22 to -9.14 | SER 60, ARG 129, GLN 118 | mdpi.com |

| 4-phenylpyrimidine derivatives | CDK2 | -7.4 to -7.9 | - | nih.gov |

| Substituted Pyrimidines | DHFR | - | - | nih.gov |

| Substituted Pyrimidines | CDK8 | -6.9 to -7.8 | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscielo.br These models are invaluable for predicting the activity of newly designed, unsynthesized molecules.

For pyrimidine derivatives, numerous QSAR studies have been conducted. These models often use physicochemical descriptors such as steric properties, hydrophobicity (logP), and electronic properties to predict activities ranging from anticancer to larvicidal. nih.govresearchgate.net For instance, a QSAR study on pyrimidine derivatives against Aedes aegypti larvae revealed that steric properties, hydrophobic polar surface area, and the pattern of substituent groups are key determinants of their larvicidal activity. researchgate.net

3D-QSAR takes this approach a step further by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps. japsonline.com These maps highlight regions around the aligned molecules where modifications are likely to increase or decrease biological activity. For example, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors showed that steric, electrostatic, and hydrophobic fields play a crucial role in their biological activity. japsonline.com

The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a model with good predictive ability.

| Pyrimidine Derivative Class | Target/Activity | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |

|---|---|---|---|---|---|

| Pyrimidine Analogs | Calcium Channel Blockers | 3D-QSAR | - | 0.9635 | koreascience.kr |

| Furopyrimidine/Thienopyrimidine | VEGFR-2 Inhibition | MLR | - | 0.889 | nih.gov |

| Furopyrimidine/Thienopyrimidine | VEGFR-2 Inhibition | ANN | - | 0.998 | nih.gov |

| Pyrimidine Derivatives | DNA Inhibition | Atom-based QSAR | 0.8361 | 0.9487 | benthamdirect.com |

| Pyrimidine Derivatives | AXL Kinase Inhibition | CoMFA | 0.687 | 0.991 | japsonline.com |

| Pyrimidine Derivatives | AXL Kinase Inhibition | CoMSIA | 0.621 | 0.978 | japsonline.com |

| Pyrimidine Derivatives | ALK Inhibition | CoMFA | 0.663 | 0.998 | thieme-connect.com |

| Pyrimidine Derivatives | ALK Inhibition | CoMSIA | 0.730 | 0.988 | thieme-connect.com |

Applications of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and pharmaceutical research. preprints.org These advanced computational techniques can analyze vast datasets to uncover complex patterns, predict reaction outcomes, and identify novel molecular interactions, accelerating the drug discovery process.

For a molecule like this compound, these tools could be used to:

Propose efficient synthetic routes: AI algorithms can analyze the structure and suggest multiple viable synthesis pathways, ranking them based on predicted efficiency and feasibility.

Optimize reaction conditions: Machine learning models can predict how changes in catalysts, solvents, or temperature will affect the yield and purity of the final product, reducing the need for extensive trial-and-error experimentation. nih.gov

Assess substrate suitability: For late-stage functionalization, ML models can screen libraries of substrates to identify those most likely to succeed in a specific reaction, such as a C-H activation, thereby streamlining the synthesis of new derivatives. digitellinc.com

For example, machine learning algorithms have been successfully used to develop predictive models for pyrimidine derivatives as corrosion inhibitors, demonstrating the ability of these models to capture the complex relationships between molecular structure and chemical properties. researchgate.net

Identify novel biological targets: By screening this compound against a wide array of protein structures, an AI pipeline could identify previously unknown protein interactions, opening new avenues for therapeutic applications.

Predict binding affinity: These pipelines can provide reliable predictions of binding affinity for poorly characterized ligands and proteins, helping to prioritize candidates for further experimental validation. semanticscholar.org

Elucidate binding modes: By combining structure prediction with simulation, these tools can generate detailed 3D models of the protein-ligand complex, revealing the precise interactions that stabilize the binding. This structural knowledge is invaluable for the rational design of more potent and selective analogs.

In Vitro Biological Activity Mechanisms of 2 Pyrimidinepropanamide and Its Derivatives

Mechanistic Investigations in Cellular Assays

Cellular assays are indispensable tools for understanding how a compound affects cell behavior, including survival, proliferation, and death. For pyrimidine (B1678525) derivatives, these studies have largely focused on their potential as anticancer agents.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many cancer therapies aim to trigger this process in malignant cells. Research has shown that certain pyrimidine derivatives are potent inducers of apoptosis through various signaling cascades.

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a common mechanism targeted by these compounds. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bad). frontiersin.org Studies on novel pyrido[2,3-d]pyrimidine (B1209978) and spiro-pyrrolopyridazine derivatives have demonstrated their ability to alter the balance of these proteins. For instance, effective compounds have been shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. nih.govmetu.edu.tr This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. metu.edu.trpensoft.net

The release of cytochrome c is a pivotal step, as it triggers the formation of the apoptosome and activates a cascade of enzymes known as caspases. Caspases are proteases that execute the apoptotic program. Investigations have confirmed that pyrimidine derivatives can activate key initiator caspases, such as caspase-9 (associated with the intrinsic pathway), and executioner caspases, like caspase-3. frontiersin.orgnih.gov For example, a novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivative was found to induce apoptosis in pancreatic cancer cells, which was confirmed by the dose-dependent increase in late apoptotic cells. nih.gov Similarly, treatment of breast cancer cells with a specific pyrido[2,3-d]pyrimidine derivative led to a significant increase in the gene expression of caspases-3, -8, and -9. nih.gov

Beyond inducing apoptosis, pyrimidine derivatives have been extensively studied for their cytotoxic and anti-proliferative effects, meaning their ability to kill cancer cells or inhibit their growth. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Numerous studies have reported the cytotoxic activity of various pyrimidine derivatives against a panel of human cancer cell lines. For instance, a series of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed cytotoxicity against lung (A549) and colon (Caco-2) cancer cell lines. nih.gov Another study on pyrido[2,3-d]pyrimidine derivatives reported potent activity against breast cancer (MCF-7), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG-2) cell lines. gsconlinepress.com

The mechanism behind this anti-proliferative activity is often linked to the ability of these compounds to cause cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. By interfering with this process, pyrimidine derivatives can halt the proliferation of cancer cells. For example, N2,N4-disubstituted pyrimidine-2,4-diamines were found to induce cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. rsc.org Other derivatives have been shown to cause arrest in the G1 or S phase, often as a precursor to apoptosis. nih.govnih.gov

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine derivative | MCF-7 (Breast) | 29.40 ± 0.21 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 12b | Caco-2 (Colon) | 29.77 µg/mL | nih.gov |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 µM | metu.edu.tr |

| Spiro-pyrrolopyridazine SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 µM | metu.edu.tr |

| Acridine/Sulfonamide Hybrid 8b | MCF-7 (Breast) | 8.83 µM | mdpi.com |

Enzyme Inhibition and Activation Studies

Enzymes are critical for nearly all biological processes, and their dysregulation is a hallmark of many diseases. researchgate.net Consequently, they are major targets for drug development. Pyrimidine derivatives have been identified as inhibitors of several key enzymes.

Protein kinases are a large family of enzymes that regulate many aspects of cell function, including the cell cycle. Cyclin-dependent kinases (CDKs) are particularly important for cell cycle progression, and their aberrant activity is frequently observed in cancer. nih.gov This makes them an attractive target for anticancer therapies.

Several classes of pyrimidine derivatives have been developed as potent CDK inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives, for instance, are known to be effective inhibitors of CDK2. nih.gov One study identified a compound from this class with an IC50 value of 0.061 µM against the CDK2/cyclin A2 complex. nih.gov Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were found to inhibit CDK2 at low nanomolar concentrations. mdpi.com Docking studies of these inhibitors into the crystal structure of CDK2 have revealed that they typically bind in the ATP-binding pocket, forming hydrogen bonds with key amino acid residues like Leu83, thereby preventing the kinase from performing its function. mdpi.com In addition to CDK2, some pyrimidine derivatives show activity against other CDKs, such as CDK9, which is involved in regulating transcription. nih.govrsc.org

| Compound Class | Target Kinase | IC50 / Ki Value | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (Compound 15) | CDK2/cyclin A2 | 0.061 µM (IC50) | nih.gov |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 µM (Ki) | mdpi.com |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3g) | CDK2/cyclin A | 83 nM (IC50) | rsc.org |

| N2,N4-disubstituted pyrimidine-2,4-diamine (Compound 3c) | CDK9/cyclin T1 | 65 nM (IC50) | rsc.org |

| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine (Compound 2g) | CDK9 | 12 nM (IC50) | nih.gov |

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest in the cosmetics industry for treating hyperpigmentation and in the food industry to prevent enzymatic browning. researchgate.netrsc.org Certain pyrimidine derivatives have been identified as effective tyrosinase inhibitors.

For example, a study of 2-substituted tetrahydrobenzo nih.govjournalagent.comthieno[2,3-d]pyrimidine-4(3H)-one derivatives found several compounds with significant anti-tyrosinase activity. nih.gov The inhibitory mechanism often involves the interaction of the compound with the copper ions in the active site of the enzyme, preventing the substrate from binding. nih.gov Molecular docking studies suggest that fragments like the 2,4-dihydroxyphenyl group can position themselves within the active site, contributing to the inhibition. nih.gov The type of inhibition can vary; while some compounds act as non-competitive inhibitors, others may exhibit mixed-type inhibition. mdpi.com

The structural versatility of the pyrimidine core allows its derivatives to target a wide array of other enzymes.

Glutathione S-Transferase (GST): This enzyme is involved in detoxification, but its overexpression in cancer cells can contribute to drug resistance. Several 4-amino-2-chloropyrimidine (B189420) derivatives were found to be potent, non-competitive inhibitors of GST, with Kᵢ values in the sub-micromolar range. journalagent.com

Carbonic Anhydrase (CA): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel pyrimidine derivatives have shown effective inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and II). researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. Synthesized pyrimidine derivatives have demonstrated inhibitory activity against both AChE and BChE. researchgate.net

Lipoxygenase (LOX): This enzyme is involved in inflammatory pathways. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent lipoxygenase inhibitors, with some compounds showing stronger inhibition of lipid peroxidation than the free radical scavenger DPPH. nih.gov

This diverse range of enzyme targets highlights the broad therapeutic potential of pyrimidine-based compounds, extending beyond oncology to neurodegenerative diseases, inflammatory conditions, and metabolic disorders. researchgate.net

Receptor Binding and Functional Assays